![molecular formula C6H6ClN3S B1463282 (6-Chloropyridin-3-yl)thiourea CAS No. 125117-97-7](/img/structure/B1463282.png)
(6-Chloropyridin-3-yl)thiourea
Overview
Description
“(6-Chloropyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 125117-97-7 . It has a molecular weight of 187.65 and its IUPAC name is 1-(6-chloropyridin-3-yl)thiourea . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “(6-Chloropyridin-3-yl)thiourea” is 1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D structure for the molecule.
Physical And Chemical Properties Analysis
“(6-Chloropyridin-3-yl)thiourea” is a powder that is stored at room temperature . It has a melting point of 180-184 degrees Celsius . The compound has a molecular weight of 187.65 .
Scientific Research Applications
Antibacterial Applications
(6-Chloropyridin-3-yl)thiourea: has been studied for its potential antibacterial properties. Research indicates that derivatives of thiourea, including this compound, can be effective against various bacterial strains. This is particularly relevant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antioxidant Properties
This compound also exhibits antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The antioxidant properties of (6-Chloropyridin-3-yl)thiourea make it a candidate for inclusion in pharmaceuticals aimed at mitigating oxidative stress .
Anticancer Activity
One of the most promising applications of (6-Chloropyridin-3-yl)thiourea is in the field of oncology. Thiourea derivatives have been shown to possess anticancer activities, which could be harnessed in the development of new chemotherapeutic agents. The compound’s ability to inhibit the growth of cancer cells is a significant area of research .
Anti-Inflammatory Use
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases(6-Chloropyridin-3-yl)thiourea has demonstrated anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Neuroprotective Effects
Thiourea derivatives, including (6-Chloropyridin-3-yl)thiourea , have shown potential as neuroprotective agents. This is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s, where the compound could play a role in protecting neurons from damage .
Antimalarial Activity
Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes(6-Chloropyridin-3-yl)thiourea has been identified as having antimalarial properties, making it a potential candidate for the development of new antimalarial drugs .
Organocatalysis
In the field of chemistry, (6-Chloropyridin-3-yl)thiourea can act as an organocatalyst. Organocatalysts are small organic molecules that accelerate chemical reactions. This application is significant in various chemical synthesis processes, making the compound valuable in industrial and research settings .
Material Science Applications
Lastly, the unique properties of (6-Chloropyridin-3-yl)thiourea make it useful in material science. It can contribute to the development of new materials with specific desired properties, such as increased durability or enhanced conductivity .
Safety and Hazards
The safety information for “(6-Chloropyridin-3-yl)thiourea” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes that it can cause less severe health hazards .
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been found to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets in a variety of ways, depending on the specific biological application .
Biochemical Pathways
Given the broad range of biological applications of thiourea derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Thiourea derivatives are known to exhibit a range of beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
properties
IUPAC Name |
(6-chloropyridin-3-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNRFXLAUHMUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677636 | |
Record name | N-(6-Chloropyridin-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125117-97-7 | |
Record name | N-(6-Chloropyridin-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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